N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(4-Chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. The molecule includes a sulfanyl (-S-) linker connecting the acetamide moiety to the pyrimidine ring, with a 4-chlorophenyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-23-18(25)16-13-4-2-3-5-14(13)27-17(16)22-19(23)26-10-15(24)21-12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCDUBBPRNTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the hexahydrobenzothieno pyrimidinyl core, followed by the introduction of the chlorophenyl group and the sulfanyl acetamide linkage. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group or the sulfanyl linkage, leading to the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit antimicrobial properties. Studies have shown that derivatives of benzothieno-pyrimidines can inhibit bacterial growth and may serve as templates for developing new antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Benzothieno-pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. In vitro studies have demonstrated that modifications of similar compounds can enhance their efficacy against cancer cells .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of related compounds. The presence of sulfur and nitrogen atoms in the structure may contribute to the modulation of inflammatory pathways, making it a candidate for further research in inflammatory diseases .
Drug Development
Given its promising biological activities, N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide could be explored as a lead compound in drug development. Its modifications may yield derivatives with enhanced potency and selectivity for specific biological targets.
Pharmaceutical Research
The unique chemical structure allows for the exploration of various pharmacological profiles. Researchers are encouraged to investigate its mechanism of action through biochemical assays and animal models to establish its therapeutic potential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by benzothieno-pyrimidine derivatives. |
| Johnson et al., 2021 | Anticancer Effects | Found that modified pyrimidines induced apoptosis in breast cancer cells through mitochondrial pathways. |
| Lee et al., 2022 | Anti-inflammatory Properties | Reported reduced cytokine production in macrophages treated with related compounds. |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biological processes and developing new therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzothieno-pyrimidine core, acetamide nitrogen, or sulfanyl-linked groups. Key comparisons include:
Physicochemical and Spectral Comparisons
- Melting Points: Target Compound: Not explicitly reported, but analogs with chloro/methoxy substituents exhibit high melting points (e.g., 274–288°C for methoxy derivatives ). Dichlorophenyl analog (): 230–232°C, attributed to strong intermolecular H-bonding .
- Spectral Data :
Biological Activity
N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound with notable biological activity. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory effects.
- Chemical Formula : C19H18ClN3O2S2
- Molecular Weight : 419.95 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases.
Antibacterial Activity
Research has shown that compounds similar to N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant antibacterial properties. For instance:
- Testing Against Bacterial Strains : Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure have shown strong inhibition of AChE, a critical target for treating Alzheimer's disease .
- Urease Inhibition : The compound exhibited significant urease inhibitory effects. Urease inhibitors are useful in the treatment of urinary tract infections and other conditions .
Case Studies and Research Findings
In one study focusing on the synthesis of various compounds with the benzothieno-pyrimidine scaffold, it was found that:
- IC50 Values : Several derivatives showed IC50 values indicating potent enzyme inhibition—some compounds achieved IC50 values as low as 0.63 µM for AChE inhibition .
Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target enzymes. These studies suggest that the sulfanyl group enhances binding affinity due to favorable interactions with active site residues .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting a pyrimidinone-thiol intermediate with N-(4-chlorophenyl)-2-chloroacetamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane. Post-reaction workup includes extraction, washing with NaHCO₃, and crystallization from a dichloromethane/ethyl acetate mixture . Optimization may require adjusting reaction temperatures (e.g., 273 K) and stoichiometric ratios of reactants to improve yields.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent integration and connectivity, particularly for the chlorophenyl and thienopyrimidinone moieties.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the chlorophenyl and thienopyrimidinone rings is critical for assessing molecular planarity (e.g., 65.2° in analogous structures) .
- IR spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
Q. How can purity and stability be assessed during storage?
Use HPLC with a C18 column (UV detection at 254 nm) to monitor purity (>95%). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–60% RH) over 6–12 months can identify degradation products via LC-MS.
Advanced Research Questions
Q. How can crystallographic data discrepancies in analogous compounds guide structural analysis?
Compare dihedral angles and hydrogen-bonding patterns across structurally similar molecules. For example:
| Compound | Dihedral Angle (°) | Hydrogen Bonds |
|---|---|---|
| (I) | 65.2 | N–H⋯O chains |
| ARARUI | 67.84 | Intramolecular N–H⋯N |
| Discrepancies arise from substituent electronic effects and crystal packing forces. Computational tools (e.g., Mercury CSD) can model steric clashes and predict polymorphism . |
Q. What computational strategies are effective for modeling conformational flexibility and ligand-receptor interactions?
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s minimized conformation (DFT-optimized geometry at B3LYP/6-31G* level).
- Molecular dynamics (GROMACS) : Simulate solvated systems (e.g., water, lipid bilayers) to assess stability of key interactions (e.g., sulfanyl group coordination) over 100 ns trajectories .
Q. How to resolve contradictions in biological activity data for structurally related analogs?
Design structure-activity relationship (SAR) studies:
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Assay conditions : Use standardized cytotoxicity (MTT assay) and enzymatic inhibition (IC₅₀) protocols to minimize inter-lab variability .
Q. What strategies optimize synthetic routes for scale-up without compromising yield?
- Flow chemistry : Improve reaction control and heat dissipation for exothermic steps (e.g., EDC-mediated coupling).
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Methodological Notes
- Data Validation : Cross-reference SCXRD data with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
- Theoretical Frameworks : Link synthesis and SAR studies to penicillin-like bioactive motifs or kinase inhibition hypotheses to guide experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
